Pterostilbene
Overview
Description
Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene) is a natural polyphenol and a dimethyl ether analog of resveratrol. It is most abundantly found in blueberries, but it is also present in other plant species such as peanuts and grapes . This compound has gained significant attention due to its diverse therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pterostilbene can be synthesized through various chemical routes. One common method involves the methylation of resveratrol using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of O-methyl transferase to methylate the hydroxyl groups of resveratrol .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as blueberries and the heartwood of Pterocarpus marsupium . Advanced techniques like nanoemulsion have been developed to improve the solubility and stability of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pterostilbene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products
Oxidation: this compound quinone.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pterostilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenol chemistry.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential in treating diseases such as diabetes, cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: Used in the development of nutraceuticals and functional foods.
Mechanism of Action
Pterostilbene exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Acts as a reactive oxygen species scavenger, neutralizing harmful free radicals.
Anti-inflammatory Activity: Inhibits the NF-κB pathway, reducing the production of inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating the PI3K/Akt pathway and inhibiting the JAK2/STAT3 pathway
Comparison with Similar Compounds
Pterostilbene is often compared with other stilbenes such as resveratrol and pinostilbene:
Resveratrol: This compound has higher bioavailability and better stability compared to resveratrol
Pinostilbene: Similar to this compound but with different methylation patterns.
List of Similar Compounds
- Resveratrol
- Pinostilbene
- Piceatannol
- Astringin
This compound stands out due to its superior bioavailability and stability, making it a promising candidate for various therapeutic applications.
Properties
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUZFDZJKSGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859467 | |
Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-15-9 | |
Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18259-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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